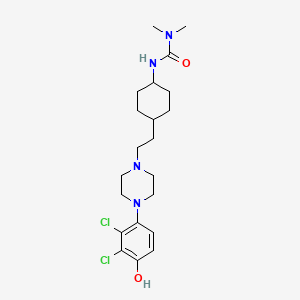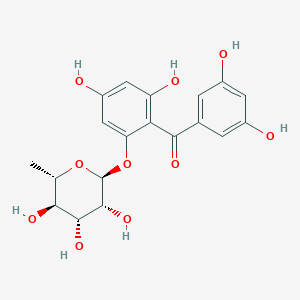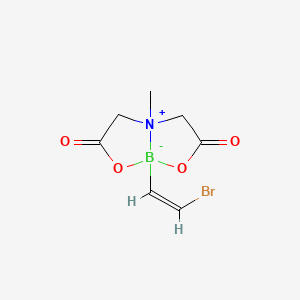![molecular formula C26H38O8 B13445173 (2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid is a complex organic molecule. It is characterized by multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile compound in various chemical reactions. This compound is structurally related to bile acids, which are crucial for the digestion and absorption of fats in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of certain functional groups to oxo groups.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Glycosylation: Attachment of the oxane ring to the steroid backbone.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are preferred due to their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of oxo groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its interaction with biological membranes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell membranes, influencing various signaling pathways. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another bile acid with similar structural features but different functional groups.
Deoxycholic Acid: Lacks some hydroxyl groups present in the compound of interest.
Lithocholic Acid: Has fewer hydroxyl groups and a different arrangement of functional groups.
Uniqueness
The uniqueness of (2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid lies in its specific arrangement of hydroxyl groups and the presence of a carboxylic acid group, which confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C26H38O8 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C26H38O8/c1-24-9-6-14(27)12-13(24)4-5-15-16(24)7-10-25(2)17(15)8-11-26(25,3)34-23-20(30)18(28)19(29)21(33-23)22(31)32/h12,15-21,23,28-30H,4-11H2,1-3H3,(H,31,32)/t15-,16+,17+,18?,19+,20?,21+,23+,24+,25+,26+/m1/s1 |
InChI Key |
OIUSIMZHVMRLJU-TVEAASPHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)


![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)


![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)



